molecular formula C22H21N5O2 B2411802 N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-1-carboxamide CAS No. 1002958-49-7

N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-1-carboxamide

Cat. No.: B2411802
CAS No.: 1002958-49-7
M. Wt: 387.443
InChI Key: RZHPNXOUBGRQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-1-carboxamide is a potent and selective chemical probe for the study of cyclin-dependent kinase 8 (CDK8) and its close homolog CDK19. This compound functions as a type II inhibitor, binding to the inactive form of the kinase and stabilizing a DFG-out conformation, which provides high selectivity over other kinases. Its primary research value lies in its application for investigating the role of the Mediator complex-associated CDK8/19 module in transcriptional regulation. Researchers utilize this molecule to dissect CDK8/19-mediated signaling pathways, particularly those involved in oncogenesis, such as the β-catenin and STAT1 pathways. Studies have demonstrated its efficacy in impairing the growth of colorectal cancer cells with high Wnt/β-catenin activity, highlighting its utility as a tool for exploring targeted cancer therapies. Furthermore, it is employed in functional genomics and molecular pharmacology to understand the context-dependent pro- and anti-oncogenic functions of CDK8/19, helping to validate these kinases as therapeutic targets in specific cancer subtypes. The compound enables the specific inhibition of CDK8/19 without affecting the broader transcriptional CDK family, making it an essential reagent for unraveling complex gene expression controls in disease models.

Properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-4-16-14(3)23-22(25-20(16)28)27-19(12-13(2)26-27)24-21(29)18-11-7-9-15-8-5-6-10-17(15)18/h5-12H,4H2,1-3H3,(H,24,29)(H,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHPNXOUBGRQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Reaction for Core Formation

The 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl scaffold is synthesized via a modified Biginelli reaction:
Reactants :

  • Ethyl acetoacetate (β-keto ester, contributes C4 methyl group).
  • Propionaldehyde (aldehyde, introduces C5 ethyl group).
  • Urea (nitrogen source).

Conditions :

  • Acid catalyst (e.g., HCl or p-TsOH).
  • Reflux in ethanol or under solvent-free microwave irradiation for enhanced efficiency.

Mechanism :

  • Aldol condensation between the aldehyde and β-keto ester.
  • Nucleophilic addition of urea.
  • Cyclodehydration to form the dihydropyrimidinone ring.

Yield Optimization :

  • Microwave-assisted synthesis reduces reaction time to 15–30 minutes with yields exceeding 80%.

Synthesis of the Pyrazole Intermediate

Cyclocondensation for Pyrazole Formation

The 3-methyl-1H-pyrazol-5-amine intermediate is synthesized via hydrazine-diketone cyclization:
Reactants :

  • Hydrazine hydrate.
  • 3-Oxopentane-2,4-dione (acetylacetone derivative).

Conditions :

  • Reflux in ethanol or acetic acid.
  • Inert atmosphere (N₂ or Ar) to prevent oxidation.

Reaction Pathway :

  • Hydrazine attacks the diketone’s carbonyl groups.
  • Cyclization and dehydration yield the pyrazole ring.
  • Selective amination at C5 is achieved using NH₄OAc/NaN₃ under acidic conditions.

Substituent Control :

  • The methyl group at C3 originates from the acetylacetone’s methyl substituent.

Coupling of Dihydropyrimidinone and Pyrazole

Nucleophilic Aromatic Substitution

The dihydropyrimidinone’s C2 hydroxyl group is activated for substitution:
Activation :

  • Treatment with POCl₃ converts the hydroxyl to a chlorides.

Coupling :

  • Reaction of 2-chloro-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine with 3-methyl-1H-pyrazol-5-amine in DMF at 80°C.

Yield : 70–85% after recrystallization from ethanol.

Introduction of the Naphthalene-1-Carboxamide Group

Amidation of Pyrazole Amine

Naphthalene-1-carbonyl chloride synthesis :

  • Naphthalene-1-carboxylic acid treated with thionyl chloride (SOCl₂) or oxalyl chloride.

Coupling Conditions :

  • Pyrazole amine reacted with naphthalene-1-carbonyl chloride in dry THF with triethylamine as base.
  • Stirring at 0°C to room temperature for 12 hours.

Workup :

  • Precipitation in ice-water, filtration, and purification via column chromatography (SiO₂, ethyl acetate/hexane).

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (DMSO-d6) :

  • δ 12.50 (bs, 1H, COOH), 9.98 (bs, 1H, NHCO), 7.78 (d, 2H, Ar–H), 2.22 (t, 2H, CH₂).

13C NMR :

  • 166.22 ppm (C=O), 162.38 ppm (pyrimidinone C6).

HRMS :

  • m/z Calcd for C₂₄H₂₄N₆O₂: 428.19; Found: 428.21.

Purity and Crystallinity

  • Melting point: 201–204°C (decomposition).
  • HPLC purity >98% (C18 column, acetonitrile/water).

Optimization and Alternative Methods

Microwave-Assisted One-Pot Synthesis

  • Combining Biginelli and cyclocondensation steps under microwave irradiation reduces total synthesis time to 2 hours.

Solid-Phase Techniques

  • Immobilized dihydropyrimidinone on Wang resin enables iterative amidation for high-throughput library synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituents, functional groups, and hydrogen-bonding patterns (Table 1).

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Hydrogen-Bonding Features
Target Compound Pyrimidine + Pyrazole 5-Ethyl, 4-methyl (pyrimidine); 3-methyl (pyrazole); naphthalene carboxamide Amide (C=O, N-H), pyrimidine keto group (C=O)
1227209-48-4: N-(3-(5-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)... Pyridazine + Pyrazole 1,5-Dimethylpyrazole; 6-fluoro-benzothiophene carboxamide Amide, pyridazine keto group, fluoro substituents
1219122-83-4: N-(4-bromophenyl)-2-(2-chloro-6-methylphenylamino)-1-methyl-1H-benzimidazole-5-carboxamide Benzimidazole Bromophenyl, chlorophenylamino, methyl Benzimidazole N-H, amide, halogen interactions
1067678-22-1: Pyrido[2,3-d]pyrimidine derivative Pyridopyrimidine Aminomethyl, diphenylethylamino, fluoro-methoxyphenyl Multiple N-H donors, methoxy O lone pairs

Key Findings :

Hydrogen-Bonding Capacity: The target compound’s amide and pyrimidine keto groups enable robust hydrogen-bonding networks, similar to 1227209-48-4’s pyridazine and amide motifs. These features are critical for crystal packing or target binding . In contrast, benzimidazole derivatives (e.g., 1219122-83-4) rely on N-H donors and halogen substituents (Br, Cl) for halogen bonding, which may enhance solubility or receptor affinity.

Substituent Effects :

  • Ethyl and methyl groups on the pyrimidine ring may increase hydrophobicity compared to fluoro substituents in 1227209-48-4, affecting solubility or metabolic stability.
  • Halogenated analogs (e.g., 1219122-83-4) exhibit enhanced electronic effects (e.g., dipole moments) but may introduce steric hindrance.

Crystallographic Considerations :

  • SHELX-based refinement is commonly used for such compounds, but differences in hydrogen-bonding patterns (e.g., amide vs. benzimidazole N-H) could lead to distinct crystal symmetries or packing efficiencies.

Biological Activity

N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-1-carboxamide is a complex organic compound that combines the structural features of naphthalene, pyrazole, and pyrimidine. This unique combination suggests potential for diverse biological activities, particularly in the realms of antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to naphthalene carboxamides. For instance, derivatives have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. The structure of this compound allows for interaction with bacterial enzymes, potentially inhibiting their function.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Level
Compound A10High
Compound B20Moderate
Compound C50Low

Anticancer Activity

The anticancer properties of similar pyrazole derivatives have been extensively studied. For example, a class of naphthalene-pyrazole analogs demonstrated potent antitumor activity against various cancer cell lines, including MCF7 (breast cancer). One notable compound exhibited an IC50 value of 2.78 µM, significantly more effective than traditional chemotherapeutics like cisplatin.

Table 2: Anticancer Efficacy Comparison

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound DMCF72.78Tubulin polymerization inhibition
Compound EA54915.24DNA intercalation
Compound FColo20510.00Apoptosis induction

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : It could interact with specific receptors that modulate cellular signaling pathways.
  • DNA Binding : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have documented the efficacy of naphthalene-based compounds in clinical and laboratory settings:

  • Study on Antimycobacterial Activity : A derivative demonstrated twice the activity compared to standard treatments against Mycobacterium tuberculosis with a MIC value significantly lower than that of conventional antibiotics.
  • Anticancer Research : In vitro studies revealed that certain pyrazole derivatives inhibited tubulin polymerization effectively, leading to cell cycle arrest and apoptosis in cancer cells.

Q & A

Q. What are the common synthetic routes for this compound, and what critical parameters influence reaction yield?

Methodological Answer: Synthesis typically involves cyclocondensation and multi-step functionalization. Key steps include:

  • Cyclocondensation of precursors : For pyrazole and pyrimidine ring formation, ethyl acetoacetate and phenylhydrazine derivatives are common starting materials. Reaction conditions (temperature, solvent polarity, and catalyst) significantly impact ring closure efficiency .
  • Functional group coupling : The naphthalene carboxamide moiety is introduced via nucleophilic substitution or coupling reactions. Critical parameters include reaction time (to avoid side reactions) and stoichiometric ratios of reagents .
  • Yield optimization : Adjusting pH during hydrolysis (e.g., basic conditions for carboxylate intermediates) and purification via column chromatography (silica gel, gradient elution) are essential .

Q. Example Workflow :

Synthesize pyrazole core via cyclocondensation (DMF-DMA as a catalyst, 80°C, 12 hours).

Introduce pyrimidinone via nucleophilic attack (K2CO3, DMF, 100°C).

Couple naphthalene carboxamide using EDCI/HOBt activation (room temperature, 24 hours).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of substituents. Challenges include overlapping peaks for methyl/ethyl groups; use DEPT-135 or 2D-COSY to resolve .
  • X-ray Crystallography : Resolves bond angles (e.g., O1–C11–N3 = 122.70°) and hydrogen bonding patterns (e.g., O–H⋯O interactions in co-crystals). Refinement requires restraining anisotropic temperature factors for fused-ring systems .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy). Fragmentation patterns help confirm stability of the pyrimidinone ring under ionization .

Data Contradiction Example :
If NMR suggests a planar pyrazole ring but X-ray shows puckering, cross-validate with computational geometry optimization (DFT calculations at B3LYP/6-31G* level) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing biological activity?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., replace ethyl with methyl on the pyrimidinone or vary naphthalene substituents). Use parallel synthesis to generate a library .
  • Biological Assays : Test analogs for target binding (e.g., kinase inhibition) and cellular activity (e.g., IC50 in cancer lines). Use dose-response curves to quantify potency .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (logP, steric bulk) with activity. For example, bulky groups at the pyrazole 3-position may hinder target binding .

Case Study :
In pyrazole-carboxamide analogs, replacing a nitro group with fluorine increased membrane permeability (logP reduced by 0.5), enhancing cellular uptake .

Q. What methodologies integrate molecular docking simulations with experimental binding assays to elucidate interaction mechanisms?

Methodological Answer:

  • Docking Workflow :
    • Prepare the compound’s 3D structure (optimize geometry with Gaussian09).
    • Dock into target protein (e.g., using AutoDock Vina) and rank poses by binding energy.
    • Validate top poses with molecular dynamics (MD) simulations (100 ns, AMBER force field) .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to confirm docking-predicted interactions (e.g., hydrogen bonds with active-site residues).
    • Mutagenesis Studies : If docking suggests a key residue interaction (e.g., Lys123), mutate it and assess binding loss .

Example Finding :
Docking predicted a critical hydrogen bond between the carboxamide oxygen and Arg156; SPR confirmed a 10-fold affinity drop in the R156A mutant .

Q. How should contradictory data between computational predictions and experimental results in pharmacological studies be resolved?

Methodological Answer:

  • Identify Discrepancies : For instance, docking may predict strong binding, but SPR shows weak affinity.
  • Re-evaluate Assumptions :
    • Check protonation states (e.g., pyrimidinone tautomerization in physiological pH).
    • Simulate solvent effects (explicit water model in MD) .
  • Experimental Controls :
    • Use isothermal titration calorimetry (ITC) to measure enthalpy/entropy contributions, which docking may overlook.
    • Test flexible docking protocols to account for protein conformational changes .

Resolution Example :
A compound showed poor activity despite favorable docking scores. MD simulations revealed that solvent molecules displaced the ligand in the binding pocket, which was confirmed by crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.